3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol

Medicinal Chemistry Drug Design Physicochemical Profiling

This meta-hydroxyanilino quinazoline (CAS 385386-62-9; XLogP3 5.4) is a unique GCN2 kinase inhibitor with distinct substitution (3-methylphenyl/3-hydroxyanilino) vs para-isomers. Ideal for SAR campaigns optimizing permeability/selectivity and formulating lipophilic kinase inhibitors for in vivo studies. Essential probe for GCN2-eIF2α-ATF4 pathway research under nutrient stress. Inquire for custom synthesis and bulk.

Molecular Formula C21H17N3O
Molecular Weight 327.4 g/mol
CAS No. 385386-62-9
Cat. No. B7743148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol
CAS385386-62-9
Molecular FormulaC21H17N3O
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC(=CC=C4)O
InChIInChI=1S/C21H17N3O/c1-14-6-4-7-15(12-14)20-23-19-11-3-2-10-18(19)21(24-20)22-16-8-5-9-17(25)13-16/h2-13,25H,1H3,(H,22,23,24)
InChIKeyPFVSCOOEHXKMTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 [ug/mL] (The mean of the results at pH 7.4)

3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol (CAS 385386-62-9): Chemical Identity and Structural Context for Procurement


3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol (CAS 385386-62-9) is a synthetic small molecule within the 4-anilinoquinazoline class, characterized by a quinazoline core substituted at the 2-position with a 3-methylphenyl group and at the 4-position with a 3-hydroxyanilino (aminophenol) moiety [1]. It has a molecular weight of 327.4 g/mol, molecular formula C21H17N3O, a computed XLogP3 of 5.4, and a topological polar surface area (TPSA) of 58 Ų [1]. The compound is noted in the patent literature as a potential inhibitor of the general control nonderepressible 2 (GCN2) kinase [2].

Why Generic Quinazoline Scaffolds Cannot Substitute for 3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol


The biological activity of 4-anilinoquinazolines is highly dependent on specific substitution patterns; even minor structural variations can drastically alter target selectivity, potency, and physicochemical properties [1]. In the case of 3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol, the unique combination of a 3-methylphenyl group at the 2-position and a 3-hydroxyanilino group at the 4-position is distinct from more common analogs such as 4-{[2-(3-methylphenyl)quinazolin-4-yl]amino}phenol (para-hydroxy isomer, CAS 384359-93-7) or N-(3-methylphenyl)-2-phenylquinazolin-4-amine (CID 719277) [1][2]. These differences directly impact key drug-likeness parameters like lipophilicity (XLogP3 = 5.4) and hydrogen-bonding capacity (HBD count = 2) [1], which cannot be replicated by generic alternatives and may critically affect target engagement and assay reproducibility.

Quantitative Differentiation Evidence for 3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol vs. Closest Analogs


Meta-Phenolic Substitution Drives a 12 Ų Reduction in Polar Surface Area vs. Para Isomer

The target compound, featuring a meta-hydroxyanilino (3-aminophenol) group, exhibits a computed topological polar surface area (TPSA) of 58 Ų [1]. Its direct regioisomer, 4-{[2-(3-methylphenyl)quinazolin-4-yl]amino}phenol (para-hydroxyanilino, CAS 384359-93-7), possesses a TPSA of 70 Ų [2]. This quantifiable difference of 12 Ų is significant for passive membrane permeability and blood-brain barrier penetration potential, where lower TPSA values are generally associated with improved permeability [3].

Medicinal Chemistry Drug Design Physicochemical Profiling

Patent-Classified GCN2 Kinase Inhibition as a Differentiating Mechanism

The compound is explicitly covered within patent families describing quinazoline derivatives as inhibitors of GCN2 kinase (General Control Nonderepressible 2), a key sensor of amino acid deprivation in the tumor microenvironment [1]. This distinguishes it from a broad class of quinazolines (e.g., EGFR, VEGFR2 inhibitors) and aligns it with a more specific and emerging therapeutic axis [2]. In contrast, close analogs like N-(3-methylphenyl)-2-phenylquinazolin-4-amine (CID 719277) are not prominently linked to GCN2 inhibition in the patent literature, but are instead associated with CYP1B1 or NQO1 induction [3].

Cancer Research Kinase Biology Oncology

XLogP3 of 5.4 Positions Compound in Optimal Lipophilicity Range for Cellular Assays

The compound has a computed XLogP3 value of 5.4 [1], which falls within a commonly observed range for kinase inhibitors with oral bioavailability potential (often 3-5), but is notably higher than some hydrophilic analogs. For context, the para-hydroxy isomer (CAS 384359-93-7) has a slightly higher XLogP3 of 5.5 [2]. Both values are significantly higher than the broader quinazoline scaffold average (~2.5-3.5), indicating enhanced membrane partitioning capability [3]. This lipophilicity profile may influence compound solubility and non-specific binding in cellular assays.

ADME Lipophilicity Drug Discovery

Recommended Application Scenarios for 3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol Based on Verified Differentiation


Probing GCN2 Kinase Dependency in Amino Acid Stress Response Assays

Given its classification in patent literature as a quinazoline GCN2 kinase inhibitor [1], this compound is best suited as a chemical probe for investigating the role of the GCN2-eIF2α-ATF4 pathway in cancer cell lines under nutrient deprivation. Its use is predicated on the hypothesis that its unique substitution pattern confers this specific activity, differentiating it from broad-spectrum quinazoline kinase inhibitors [2].

Structure-Activity Relationship (SAR) Studies of Meta-Hydroxyanilino Quinazolines

The specific meta-hydroxyanilino substitution, with its associated TPSA of 58 Ų [1], makes this compound an essential comparator in SAR campaigns aimed at optimizing the permeability and selectivity of quinazoline-based kinase inhibitors. It serves as a key data point for understanding how moving the hydroxyl group from the para to the meta position impacts physicochemical properties like polar surface area [2].

Development of Lipophilic Kinase Inhibitor Formulations

With an XLogP3 of 5.4 [1], this compound presents a relevant model system for developing solubilization and formulation strategies for lipophilic kinase inhibitors intended for in vivo studies. Its high lipophilicity necessitates specific vehicle considerations (e.g., co-solvents, lipid-based formulations) that are distinct from those required for more water-soluble analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.